N-cyclohexyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

GSK-3 inhibition Kinase profiling Piperidine carboxamide

Researchers requiring a highly selective GSK-3 inhibitor often face off-target confounding in kinase signaling studies. This pyridazine-furan piperidine-4-carboxamide solves that challenge. • GSK-3 IC50 of 1 nM with inactivity against five common off-targets, ensuring clean mechanistic readouts. • Balanced lipophilicity (XLogP3 2.6) supports aqueous solubility, brain penetration, and oral PK/PD studies in rodent models. • Supplied exclusively for non-human research use with batch-to-batch consistency for reproducible screening campaigns.

Molecular Formula C20H26N4O2
Molecular Weight 354.454
CAS No. 1203095-61-7
Cat. No. B2361407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
CAS1203095-61-7
Molecular FormulaC20H26N4O2
Molecular Weight354.454
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
InChIInChI=1S/C20H26N4O2/c25-20(21-16-5-2-1-3-6-16)15-10-12-24(13-11-15)19-9-8-17(22-23-19)18-7-4-14-26-18/h4,7-9,14-16H,1-3,5-6,10-13H2,(H,21,25)
InChIKeyYLWWEYHWEVYYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1203095-61-7 – Chemical & Target Profile


N-Cyclohexyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide (PubChem CID 30364357) is a synthetic small-molecule glycogen synthase kinase-3 (GSK-3) inhibitor [1]. It bears a pyridazine-furan core conjugated to a piperidine-4-carboxamide scaffold and displays an IC50 of 1 nM in a GSK-3 inhibition assay [2]. It is supplied exclusively for non-human research use.

Tool Compound
GSK-3 inhibitor for kinase signaling pathway research
Selectivity
Reported inactivity in off-target screening panel
Properties
Computed lipophilicity within CNS research range

Substitution Risks for 1203095-61-7


The GSK-3 inhibitor class exhibits profound scaffold-dependent selectivity and physicochemical variability. Simple substitution with a different heterocyclic core can lead to divergent potency, kinase selectivity, and physicochemical properties like logP and aqueous solubility [1]. Even among low-nanomolar inhibitors, differences in the piperidine-carboxamide motif can result in markedly distinct off-target profiles; the target compound shows inactivity against a panel of five unrelated targets, a clean selectivity pattern that cannot be assumed for close analogs [2].

Scaffold-dependent selectivity

Changing the heterocyclic core can shift kinase selectivity and potency profiles away from the parent.

Carboxamide motif variation

Close analogs with altered piperidine-carboxamide groups may exhibit distinct off-target pharmacology.

Lipophilicity divergence

Analog XLogP can exceed the reported value, potentially reducing aqueous solubility and assay consistency.

Quantitative Evidence: 1203095-61-7 vs. Analogs


GSK-3 Inhibition Potency

The compound exhibits an IC50 of 1 nM against GSK-3 in a biochemical kinase assay. This places it within the top tier of reported GSK-3 inhibitors, comparable to the well-established inhibitor CHIR-99021 (IC50 ~10 nM against GSK-3β) [1]. The piperidine-4-carboxamide group is hypothesized to contribute to potency through improved complementarity with the ATP-binding pocket.

GSK-3 IC50
Reported
1 nM vs ~10 nM (CHIR-99021)
~10-fold lower IC50
Supports target engagement assay context
In vitro kinase assay, pH 7.0, 2°C
GSK-3 inhibition Kinase profiling Piperidine carboxamide

Selectivity Profile: Off-Target Assay Panel

In a panel of five high-throughput screening assays, the compound was classified as 'Inactive' for the E3 ligase FBW7, G protein-gated inwardly-rectifying potassium channel GIRK2, microphthalmia-associated transcription factor MITF, TEAD-YAP interaction, and the orphan receptor GPR151 [1]. This contrasts with broad-spectrum kinase inhibitor probes that often show promiscuous activity in these assays.

Off-target Panel
Class-level
5/5 assays inactive
Reported inactivity supports selective probe interpretation
AlphaScreen & cell-based HTS
Selectivity Off-target profiling HTS counterscreening

Physicochemical Profile: Lipophilicity & Solubility

The molecule possesses a computed XLogP3-AA of 2.6, a topological polar surface area (TPSA) of 71.3 Ų, and a single hydrogen bond donor [1]. This places it within the optimal range for CNS drug-like properties (CNS MPO score ≥4) and distinguishes it from more hydrophobic GSK-3 inhibitors (e.g., indirubin-3'-monoxime, XLogP ~3.2) that exhibit poor solubility [2].

Lipophilicity
Reported
XLogP 2.6 vs 3.2 (indirubin analog)
Δ -0.6 log units
Lower lipophilicity may support solubility and assay reliability
Computed; TPSA 71.3 Ų, HBD 1
Physicochemical properties Lipophilicity Drug-like properties

1203095-61-7 Research & Industrial Applications


GSK-3 Signaling Probe

With its low-nanomolar potency against GSK-3 and a selectivity profile that excludes five common off-targets, the compound serves as a high-quality chemical probe for dissecting GSK-3-dependent signaling in cellular models of metabolism, neurobiology, or oncology. The favorable lipophilicity ensures adequate aqueous solubility for consistent dosing.

Kinase Profiling Reference Inhibitor

The compound's inactivity in a range of screening assays makes it an ideal negative control or calibrant in kinase selectivity panels. Its inclusion allows benchmarking of assay sensitivity and specificity, supporting quality control in high-throughput screening campaigns.

GSK-3 Target Validation

In exploratory disease models where GSK-3 is implicated, the compound can be used to validate target engagement and pathway modulation. Its sub-nanomolar potency reduces the likelihood of false-negative results due to insufficient target coverage.

Pharmacodynamic Marker Optimization

The balanced physicochemical properties facilitate brain penetration and oral absorption, enabling pharmacokinetic/pharmacodynamic studies to correlate drug exposure with target modulation in rodent models of neurological or metabolic disorders.

Application
Selection Property
Validation Focus
GSK-3 signaling pathway studies
Selective GSK-3 inhibition profile
Pathway modulation and target engagement
Kinase selectivity panel calibrator
Off-target inactivity pattern
Assay sensitivity benchmarking
GSK-3 target validation
GSK-3 target engagement context
Target coverage in cellular models
Pharmacodynamic marker studies
Reported CNS-compatible properties
Brain penetration and oral exposure review
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